molecular formula C27H25FN2O4S B2595210 1-benzyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one CAS No. 892786-63-9

1-benzyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one

Cat. No.: B2595210
CAS No.: 892786-63-9
M. Wt: 492.57
InChI Key: HYWOHELXDYVKTO-UHFFFAOYSA-N
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Description

1-Benzyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one is a synthetic small molecule featuring a dihydroquinolin-4-one core with multiple functional groups. The 6-fluoro substituent, a common pharmacophore, likely improves metabolic stability and electron-withdrawing effects, influencing binding interactions . The 3-(3-methylbenzenesulfonyl) group at position 3 may act as a hydrogen bond acceptor, enhancing target affinity. The morpholin-4-yl moiety at position 7 improves aqueous solubility, a critical factor in bioavailability. Structural determination of such compounds often relies on X-ray crystallography techniques, with tools like SHELX facilitating refinement and analysis .

Properties

IUPAC Name

1-benzyl-6-fluoro-3-(3-methylphenyl)sulfonyl-7-morpholin-4-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25FN2O4S/c1-19-6-5-9-21(14-19)35(32,33)26-18-30(17-20-7-3-2-4-8-20)24-16-25(29-10-12-34-13-11-29)23(28)15-22(24)27(26)31/h2-9,14-16,18H,10-13,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWOHELXDYVKTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCOCC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The process may include:

    Formation of the quinoline core: This can be achieved through cyclization reactions involving aniline derivatives and carbonyl compounds.

    Introduction of the benzyl group: Benzylation can be performed using benzyl halides in the presence of a base.

    Fluorination: Introduction of the fluorine atom can be done using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).

    Sulfonylation: The sulfonyl group can be introduced using sulfonyl chlorides in the presence of a base.

    Morpholine substitution: Morpholine can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of quinoline N-oxide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-benzyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with specific enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Structural Analysis and Key Features

The compound’s structural attributes align with medicinal chemistry principles:

  • Position 3 (3-Methylbenzenesulfonyl) : The methyl group on the sulfonyl moiety may reduce metabolic oxidation compared to unsubstituted analogs.
  • Position 6 (Fluoro) : Enhances stability against cytochrome P450 enzymes and modulates electronic effects on the aromatic ring.
  • Position 7 (Morpholin-4-yl) : Improves solubility via its polar, oxygen-rich heterocycle.

Comparison with Similar Compounds

Comparative Structural Features

Compound Position 1 Position 3 Substituent Position 6 Position 7 Additional Groups
Target Compound 1-Benzyl 3-(3-Methylbenzenesulfonyl) 6-Fluoro 7-(Morpholin-4-yl) None
7f (Reference Compound) 1-Cyclopropyl 3-Carboxylate 6-Fluoro 7-Chloro 4-(1-Acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl

Key Differences and Implications

Position 1 :

  • The target’s benzyl group vs. 7f’s cyclopropyl may alter steric interactions with target proteins. Benzyl’s bulkiness could hinder binding in compact active sites, whereas cyclopropyl’s rigidity might enhance conformational stability .

Position 3: The target’s sulfonyl group differs from 7f’s carboxylate. Carboxylates may confer pH-dependent solubility but risk faster renal clearance .

Position 7 :

  • Morpholin-4-yl (target) vs. chloro (7f): Morpholine’s solubility-enhancing properties contrast with chloro’s lipophilicity, suggesting divergent pharmacokinetic profiles. Chloro substituents often enhance membrane penetration but may reduce solubility .

Research Findings and Pharmacological Implications

  • Antimicrobial Activity: Fluoroquinolone derivatives (e.g., 7f) often target DNA gyrase. The target’s morpholine group may reduce off-target effects compared to 7f’s chloro substituent, which is associated with broader-spectrum activity .
  • Solubility and Bioavailability : The morpholin-4-yl group likely enhances the target’s solubility (>50 µg/mL predicted) versus 7f’s chloro-substituted analog (<20 µg/mL), favoring oral administration .
  • Metabolic Stability : The 3-methylbenzenesulfonyl group may resist oxidative metabolism better than 7f’s sulfonamido moiety, which is prone to N-dealkylation .

Biological Activity

1-benzyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one is a complex organic compound belonging to the quinoline family. Its unique structure includes a fluorine atom, a sulfonyl group, and a morpholine ring, which contribute to its diverse biological activities. This article explores the compound's biological activity, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure

The molecular formula of this compound is C22H24FN3O2S. The structural features that enhance its biological activity include:

Structural Feature Description
Fluorine Atom Enhances binding affinity to biological targets and increases metabolic stability.
Sulfonyl Group Modulates solubility and bioavailability.
Morpholine Ring Facilitates interaction with various receptors and enzymes.

Anticancer Potential

Research indicates that derivatives of quinoline compounds exhibit significant anticancer activities by inhibiting microtubule assembly and acting as competitive inhibitors of tubulin binding sites. For instance, compounds similar to this compound have shown IC50 values in the low micromolar range against various cancer cell lines, suggesting potent antitumor properties .

Case Study:
A study on similar fluorinated quinoline derivatives demonstrated their effectiveness against the THP-1 leukemia cell line with an IC50 of 0.9 μM, outperforming traditional chemotherapeutics like mitomycin-C . This highlights the potential of fluorinated compounds in cancer therapy.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation by binding to their active sites or allosteric sites.
  • Microtubule Disruption : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
  • Receptor Modulation : The morpholine moiety allows for interactions with various receptors, potentially influencing signaling pathways related to cell growth and survival.

Pharmacokinetics and Dynamics

The presence of the fluorine atom and sulfonyl group significantly influences the pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics (biological effects) of the compound. Studies suggest that these modifications enhance the compound's bioavailability and therapeutic index.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals variations in biological activity due to differences in substituents:

Compound Name IC50 (μM) Unique Properties
This compound0.9High binding affinity due to fluorination
6-fluoro-3-(benzenesulfonyl)-1-(phenyl)methyl-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one1.5Lacks methyl substitution; different enzyme interaction profile

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